molecular formula C11H14ClNO3 B6175152 5-(2-aminophenyl)-5-oxopentanoic acid hydrochloride CAS No. 2503207-35-8

5-(2-aminophenyl)-5-oxopentanoic acid hydrochloride

Cat. No.: B6175152
CAS No.: 2503207-35-8
M. Wt: 243.7
InChI Key:
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Description

5-(2-aminophenyl)-5-oxopentanoic acid hydrochloride: is an organic compound that features both an amino group and a ketone group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-aminophenyl)-5-oxopentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-aminophenylacetic acid.

    Formation of Intermediate: The 2-aminophenylacetic acid undergoes a series of reactions, including acylation and cyclization, to form an intermediate compound.

    Final Product: The intermediate is then subjected to further reactions, such as hydrolysis and neutralization, to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature control and the use of catalysts, to maximize yield and purity.

    Purification Techniques: Implementing purification techniques like crystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidation reagents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Sodium borohydride and lithium aluminum hydride are typical reduction reagents.

    Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines are used in substitution reactions.

Major Products:

    Oxidation Products: Nitro derivatives and other oxidized forms.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: Investigated for its role in the development of new materials with specific properties.

Mechanism of Action

Mechanism: The mechanism by which 5-(2-aminophenyl)-5-oxopentanoic acid hydrochloride exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may influence metabolic pathways by acting as a substrate or inhibitor.

Comparison with Similar Compounds

    2-Aminophenylacetic Acid: Shares the amino group but lacks the ketone group.

    5-Oxopentanoic Acid: Contains the ketone group but lacks the amino group.

Uniqueness:

    Dual Functional Groups: The presence of both an amino group and a ketone group makes 5-(2-aminophenyl)-5-oxopentanoic acid hydrochloride unique, allowing it to participate in a wider range of chemical reactions and applications compared to its similar compounds.

Properties

CAS No.

2503207-35-8

Molecular Formula

C11H14ClNO3

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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